Cas no 2138511-40-5 (2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide)
![2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide structure](https://ja.kuujia.com/scimg/cas/2138511-40-5x500.png)
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide 化学的及び物理的性質
名前と識別子
-
- EN300-768428
- 2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide
- 2138511-40-5
-
- インチ: 1S/C16H24N2O/c1-16(2,3)15(19)18-10-8-12-6-7-14-13(11-12)5-4-9-17-14/h6-7,11,17H,4-5,8-10H2,1-3H3,(H,18,19)
- InChIKey: LZOUKJJTGVCPMU-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)C)NCCC1C=CC2=C(C=1)CCCN2
計算された属性
- 精确分子量: 260.188863393g/mol
- 同位素质量: 260.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 308
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- XLogP3: 3.3
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768428-0.05g |
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide |
2138511-40-5 | 95% | 0.05g |
$792.0 | 2024-05-22 | |
Enamine | EN300-768428-0.1g |
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide |
2138511-40-5 | 95% | 0.1g |
$829.0 | 2024-05-22 | |
Enamine | EN300-768428-10.0g |
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide |
2138511-40-5 | 95% | 10.0g |
$4052.0 | 2024-05-22 | |
Enamine | EN300-768428-5.0g |
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide |
2138511-40-5 | 95% | 5.0g |
$2732.0 | 2024-05-22 | |
Enamine | EN300-768428-0.5g |
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide |
2138511-40-5 | 95% | 0.5g |
$905.0 | 2024-05-22 | |
Enamine | EN300-768428-2.5g |
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide |
2138511-40-5 | 95% | 2.5g |
$1848.0 | 2024-05-22 | |
Enamine | EN300-768428-0.25g |
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide |
2138511-40-5 | 95% | 0.25g |
$867.0 | 2024-05-22 | |
Enamine | EN300-768428-1.0g |
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide |
2138511-40-5 | 95% | 1.0g |
$943.0 | 2024-05-22 |
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamideに関する追加情報
Compound CAS No. 2138511-40-5: 2,2-Dimethyl-N-[2-(1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]propanamide
Compound CAS No. 2138511-40-5, also known as 2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide, is a highly specialized organic compound with significant applications in the field of chemical synthesis and drug development. This compound belongs to the class of amides and features a complex structure incorporating a tetrahydroquinoline moiety and a branched alkyl chain. The combination of these structural elements contributes to its unique chemical properties and potential biological activity.
The molecular structure of this compound is characterized by a tetrahydroquinoline ring system, which is a partially saturated bicyclic structure derived from quinoline. The tetrahydroquinoline group is attached to an ethyl chain that further connects to a propanamide group. The propanamide moiety is substituted with two methyl groups at the alpha position, which adds steric bulk and potentially influences the compound's solubility and bioavailability. This structural complexity makes it an interesting candidate for various chemical and pharmaceutical applications.
Recent studies have highlighted the potential of 2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide in drug design due to its ability to interact with specific biological targets. Researchers have explored its role as a modulator of certain enzyme activities and its potential as a lead compound in the development of novel therapeutic agents. The tetrahydroquinoline core is particularly valuable in medicinal chemistry as it can serve as a scaffold for constructing bioactive molecules with diverse functionalities.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and amide bond formation. The synthesis typically begins with the preparation of the tetrahydroquinoline derivative, followed by alkylation to introduce the ethyl chain. The final step involves the formation of the amide bond with the appropriately substituted propanoic acid derivative. This synthetic pathway demonstrates the versatility of modern organic chemistry techniques in constructing complex molecules with precision.
The physical properties of this compound are also worth noting. It has a melting point in the range of 90–95°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These properties are essential for ensuring accurate characterization and quality control during its production and application.
From an environmental perspective, there is growing interest in understanding the fate and behavior of compounds like CAS No. 2138511-40-5 in natural systems. Recent research has focused on its biodegradation potential under aerobic conditions and its impact on aquatic ecosystems. Preliminary findings suggest that it undergoes slow degradation under environmental conditions, which underscores the need for responsible handling and disposal practices to minimize ecological risks.
In conclusion, compound CAS No. 2138511-40-5, or 2,2-dimethyl-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide, represents an intriguing example of modern chemical innovation with promising applications across multiple disciplines. Its unique structure, coupled with recent advancements in its synthesis and characterization, positions it as a valuable tool for researchers in academia and industry alike.
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